2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(8-12-1-2-14-15(7-12)23-11-22-14)20-6-3-13(10-20)24-16-9-18-4-5-19-16/h1-2,4-5,7,9,13H,3,6,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBOMUTUOYCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (commonly referred to as L981-0385) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula for L981-0385 is , with a molecular weight of 406.45 g/mol. The compound features several notable structural elements:
- Benzodioxole moiety : Known for its bioactive properties.
- Pyrazinyl group : Often associated with antimicrobial activity.
- Pyrrolidine ring : Contributes to the compound's pharmacokinetic properties.
Biological Activity Overview
Research indicates that L981-0385 exhibits a range of biological activities, particularly in the fields of oncology and neurology. Below are key findings from various studies:
Anticancer Activity
L981-0385 has shown promise as an anticancer agent through several mechanisms:
- Inhibition of Cell Proliferation : Studies demonstrated that L981-0385 significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of anti-apoptotic proteins |
Neuroprotective Effects
L981-0385 has been evaluated for neuroprotective properties:
- Reduction of Oxidative Stress : The compound exhibits antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cells.
- Neuroinflammation Modulation : It has been shown to inhibit inflammatory cytokine production in microglial cells.
Case Studies
Several case studies highlight the potential therapeutic applications of L981-0385:
-
Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of L981-0385.
- Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.
-
Neuroprotection in Animal Models :
- In a rat model of neurodegeneration, administration of L981-0385 resulted in improved cognitive function and reduced neuronal loss compared to control groups.
The biological activity of L981-0385 can be attributed to several mechanisms:
- Targeting Kinases : The compound interacts with specific kinases involved in cell signaling pathways related to growth and apoptosis.
- Modulation of Gene Expression : It influences the expression levels of genes associated with cell survival and death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs sharing the benzodioxol core or pyrrolidine/piperazine scaffolds. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues with Benzodioxol Motif: MDPV and N-ethylpentylone share the benzodioxol-pentanone framework but differ in substituents. MDPV’s pyrrolidine group enhances lipophilicity and dopamine transporter (DAT) affinity, while N-ethylpentylone’s ethylamino group may reduce potency due to lower steric bulk . The target compound’s pyrazine substituent could modulate receptor selectivity by introducing polar interactions absent in MDPV.
Heterocyclic Variations :
- Replacement of the pyrrolidine ring (MDPV) with pyrazoline () or piperazine () alters conformational flexibility and electronic properties. Pyrazoline derivatives exhibit diverse bioactivities (antifungal, anticancer) , suggesting the target compound’s pyrazine-pyrrolidine hybrid may confer unique therapeutic or toxicological profiles.
This trade-off may limit CNS activity while enhancing peripheral effects.
Synthetic Considerations: outlines synthetic routes for pyrazole derivatives using 1,4-dioxane and triethylamine. Similar methods may apply to the target compound, though the pyrazine-pyrrolidine linkage would require specialized coupling strategies (e.g., Mitsunobu reaction for ether formation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
